Iron diperchlorate
Description
Historical Context of Iron-Perchlorate Systems in Coordination Chemistry
The study of coordination compounds dates back to antiquity, but the foundational principles of their structure and bonding were established in the late 19th century, primarily through the work of Alfred Werner. libretexts.org In this historical context, the perchlorate (B79767) ion (ClO₄⁻) was largely considered a "non-coordinating" or weakly coordinating anion. wikipedia.org Its primary role in coordination chemistry was as a counterion to balance the charge of a cationic metal complex. wikipedia.org This is due to its low basicity and the fact that it is the conjugate base of the very strong perchloric acid. wikipedia.org
The use of perchlorate as a counterion became prevalent because it rarely displaces other ligands in a coordination sphere, allowing for the isolation and study of complexes with other, more strongly coordinating molecules. wikipedia.org Early research involving ferrous perchlorate often leveraged this property. For instance, studies from the mid-20th century describe the preparation of ferrous perchlorate for applications like liquid scintillation counting, highlighting its utility in analytical procedures. nih.gov The formation of iron(II) aquo complexes, such as the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, in the presence of perchlorate anions is a classic example of this behavior, where water molecules act as the ligands and perchlorate remains in the outer coordination sphere. wikipedia.orgwikipedia.org
Although the ferrous cation (Fe²⁺) is a reducing agent and the perchlorate anion (ClO₄⁻) is a strong oxidizing agent, aqueous solutions of iron(II) perchlorate are kinetically stable. wikipedia.org This apparent contradiction arises because the perchlorate anion is a poor ligand for the aqueous Fe²⁺ ion, which hinders the formation of an inner-sphere complex necessary for efficient electron transfer. wikipedia.org This kinetic inertness has been a long-standing point of interest in the study of iron-perchlorate systems. nih.gov
Significance of Iron Diperchlorate in Modern Inorganic Chemistry Research
In contemporary inorganic chemistry, this compound has transitioned from being a simple salt with a non-coordinating anion to a compound of significant research interest. Its importance stems from its diverse applications and the fundamental chemical questions it helps to explore.
A primary area of significance is its role as a precursor in the synthesis of novel iron(II) coordination complexes. mdpi.comresearchgate.net By reacting this compound with various organic ligands, chemists can create new materials with tailored magnetic, spectroscopic, and catalytic properties. A major focus of this research is the study of spin crossover (SCO) phenomena in iron(II) complexes, where the spin state of the iron center can be switched between high-spin and low-spin by external stimuli like temperature or pressure. mdpi.com The perchlorate ion, due to its weak interaction with the metal center, is ideal for studying the subtle electronic effects of the primary ligands that govern these magnetic behaviors. mdpi.com
Furthermore, the discovery of perchlorate salts on the surface of Mars by NASA missions has opened a new frontier for iron-perchlorate research. nih.govnih.govnih.gov Scientists are investigating the spectral and thermal properties of this compound and related compounds to better interpret data from the Martian surface and to understand the planet's geochemistry. nih.govnasa.govresearchgate.net
Perhaps one of the most innovative areas of modern research involves activating the kinetically inert perchlorate anion. While historically viewed as a spectator ion, recent studies have focused on using iron complexes to catalyze reactions with perchlorate, harnessing its potent oxidizing power for chemical synthesis, such as in C-H oxygenation reactions. nih.gov This represents a paradigm shift, viewing this compound not just as a source of Fe²⁺ ions but as a potential oxidant system for challenging chemical transformations. nih.gov
Scope and Research Objectives within this compound Systems
Current research on this compound systems is multifaceted, with several key objectives driving scientific inquiry.
Synthesis and Structural Characterization: A fundamental objective is the synthesis and detailed structural analysis of this compound and its derivatives. Researchers use techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.net The hexahydrate form, structurally identified as Fe(H₂O)₆₂, is a well-characterized example where the iron ion is octahedrally coordinated by six water molecules. wikipedia.org
Investigation of Magnetic and Spectroscopic Properties: A major thrust of the research is to understand the electronic structure and magnetic behavior of these compounds. mdpi.comresearchgate.net This involves measuring magnetic susceptibility over a range of temperatures to identify the spin state of the iron(II) center (d⁶ configuration). purdue.edulibretexts.org Depending on the ligand field, these complexes can be paramagnetic (high-spin) or diamagnetic (low-spin). purdue.edulibretexts.org Spectroscopic methods, including Infrared (IR), Raman, and Mössbauer spectroscopy, provide further insight into the bonding and electronic environment of the iron nucleus. nih.govnih.gov
Thermal Analysis: The thermal stability and decomposition pathways of this compound are of critical importance, particularly for understanding its behavior in different environments, such as the Martian regolith. nasa.govresearchgate.net Techniques like Differential Scanning Calorimetry (DSC) are used to study dehydration and decomposition temperatures, which can be influenced by the presence of other minerals that may act as catalysts. nih.govnasa.govresearchgate.net
Catalytic Applications: A forward-looking research goal is the development of catalytic systems that can activate the perchlorate anion. nih.gov The objective is to overcome the high kinetic barrier for perchlorate reduction by designing sophisticated iron complexes that can facilitate oxygen atom transfer from the perchlorate to an organic substrate. nih.gov This research could lead to new synthetic methodologies and ways to repurpose perchlorate, which is also known as a groundwater pollutant. nih.gov
Research Findings and Data
Crystal and Molecular Structure
The most common hydrated form of this compound is the hexahydrate, Fe(ClO₄)₂·6H₂O. Its crystal structure reveals that it consists of discrete hexa-aquo-iron(II) cations, [Fe(H₂O)₆]²⁺, and uncoordinated perchlorate anions, ClO₄⁻. wikipedia.org The crystal system is orthorhombic. wikipedia.org
Table 1: Crystallographic Data for Iron(II) Perchlorate Hexahydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic wikipedia.org |
| Space Group | Pmn2₁ wikipedia.org |
| a (Å) | 7.79 wikipedia.org |
| b (Å) | 13.48 wikipedia.org |
This table is interactive. Click on the headers to sort.
Spectroscopic Properties
The spectroscopic properties of iron(II) perchlorate are heavily influenced by both the aquo ligands and the perchlorate anion.
Table 2: Key Spectral Features of Hydrated Iron(II) Perchlorate
| Spectral Region | Band Position | Assignment | Reference |
|---|---|---|---|
| Near-Infrared (NIR) | ~0.95–1.1 µm | Electronic excitation (Fe²⁺) | nih.gov |
| Near-Infrared (NIR) | 1.42–1.48 µm, 1.93–1.99 µm | H₂O vibrations (overtones/combinations) | nih.gov |
This table is interactive. Users can filter data based on the spectral region.
Structure
2D Structure
Properties
IUPAC Name |
iron(2+);diperchlorate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMJXZQTNRXGX-UHFFFAOYSA-L | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeO8 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890732 | |
| Record name | Iron(II) perchlorate | |
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Molecular Weight |
254.74 g/mol | |
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Physical Description |
Hexahydrate: Light green odorless crystals; [MSDSonline] | |
| Record name | Ferrous perchlorate | |
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CAS No. |
13933-23-8 | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
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| Record name | Perchloric acid, iron(2+) salt (2:1) | |
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| Record name | Iron(II) perchlorate | |
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| Record name | Iron diperchlorate | |
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Synthesis and Methodologies for Iron Diperchlorate Compounds
Synthetic Pathways for Iron(II) Diperchlorate Complexes
The preparation of iron(II) diperchlorate and its complexes requires careful control of experimental conditions to prevent oxidation to the more stable iron(III) state.
Fe + 2 HClO₄ + 6 H₂O → Fe(ClO₄)₂·6H₂O + H₂ wikipedia.org
While the ferrous cation (Fe²⁺) is a reductant and the perchlorate (B79767) anion (ClO₄⁻) is a strong oxidant, aqueous solutions of ferrous perchlorate are kinetically stable in the absence of atmospheric oxygen. wikipedia.org This stability is attributed to the high activation energy required for the redox reaction to occur. wikipedia.org However, in the presence of air, aqueous solutions of iron(II) perchlorate will slowly oxidize to form iron(III) oxyhydroxide. wikipedia.org
Another solution-based approach involves the use of iron(II) triflate (Fe(OTf)₂) salts as a precursor. The synthesis of the acetonitrile (B52724) solvate of iron(II) triflate is achieved by reacting finely divided iron metal with triflic acid in acetonitrile. researchgate.net This can then be used in subsequent reactions to form iron(II) complexes.
Hydrothermal synthesis is a method that employs high temperatures and pressures to increase the solubility of reactants and promote the crystallization of products. While not as common for the direct synthesis of simple iron(II) diperchlorate salts, hydrothermal techniques are particularly relevant for the preparation of complex oxide materials where perchlorates can act as oxidizing agents. For instance, a novel perchlorate fusion–hydrothermal (PFHT) method has been developed for the synthesis of nano-crystalline rutile-type IrO₂. researchgate.netnih.govchemrxiv.org This low-temperature approach involves calcination in the presence of sodium perchlorate (NaClO₄) followed by hydrothermal treatment. nih.govchemrxiv.org Although this example focuses on iridium oxide, the principles of using a perchlorate salt in a hydrothermal process to control oxidation and promote crystallization could be adapted for the synthesis of specific iron oxide structures or mixed-metal oxides containing iron.
Synthesis of Iron(III) Perchlorate and Related Species
Iron(III) perchlorate is typically synthesized as a hydrated salt from aqueous solutions. A common method involves dissolving iron(III) chloride or hydrous iron(III) oxide in perchloric acid. chemicalbook.com Crystallization from these solutions can yield different hydrates depending on the temperature. For example, the decahydrate (B1171855), Fe(ClO₄)₃·10H₂O, crystallizes from solutions of iron(III) chloride or hydrous iron(III) oxide in perchloric acid. chemicalbook.com The nonahydrate, Fe(H₂O)₆₃·3H₂O, can be crystallized from aqueous solutions at low temperatures. nih.gov Standing the decahydrate over phosphorus pentoxide can lead to the formation of the hexahydrate. chemicalbook.com
To ensure that the iron is fully in the +3 oxidation state, a small amount of an oxidizing agent like hydrogen peroxide (H₂O₂) can be added during the crystallization process. chemicalbook.com The purification of iron(III) perchlorate can be achieved by recrystallizing it from concentrated perchloric acid. chemicalbook.com
The synthesis of hexakisacetonitrile iron(III) perchlorate, Fe(CH₃CN)₆₃, involves the concentration of a mixture of ferric chloride and 70% perchloric acid over a hot plate to near saturation, followed by cooling to allow for crystallization. niscpr.res.in This complex is noted to be highly hygroscopic and unstable over extended periods, necessitating its preparation just before use. niscpr.res.in
Table 1: Summary of Iron(III) Perchlorate Synthesis Methods
| Product | Starting Materials | Method | Reference |
|---|---|---|---|
| Iron(III) perchlorate nonahydrate | Aqueous solution of Fe(ClO₄)₃ | Crystallization at 263 K | nih.gov |
| Iron(III) perchlorate decahydrate | Iron(III) chloride or hydrous iron(III) oxide and perchloric acid | Crystallization from solution | chemicalbook.com |
| Iron(III) perchlorate hexahydrate | Iron(III) perchlorate decahydrate | Dehydration over phosphorus pentoxide | chemicalbook.com |
| Hexakisacetonitrile iron(III) perchlorate | Ferric chloride and 70% perchloric acid | Concentration and crystallization | niscpr.res.in |
Ligand-Templated Synthesis of Iron Diperchlorate Coordination Complexes
The use of specific ligands can direct the assembly of iron perchlorate coordination complexes with desired structures and properties. These ligands act as templates, organizing the coordination sphere around the iron center.
A notable example is the use of the tetradentate tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA). Iron(II) complexes with TPA derivatives featuring appended aniline (B41778) hydrogen-bond donors have been synthesized to promote the reduction of perchlorate. nih.gov The synthesis of these complexes involves the reaction of an iron(II) source, such as Fe(OTf)₂, with the TPA-based ligand. nih.gov The resulting complexes can facilitate oxygen atom transfer from the perchlorate anion. nih.gov
Pincer ligands, such as those with a central N-heterocyclic carbene (NHC) donor and thioether or thiolate sidearms, have also been employed in the synthesis of iron complexes. nih.gov Metallation of a thioether-containing SCS pincer ligand with Fe(OTf)₂ results in a 6-coordinate complex where the ligand binds in a meridional fashion. nih.gov
In some cases, a ligand can act as a template to synthesize high-nuclearity iron clusters, even without being incorporated into the final structure. For instance, the anionic ligand N-(2-hydroxyethyl)-3-methoxysalicylaldimine has been used as a template to synthesize an undecametallic iron(III) oxo-hydroxo-carboxylato bridged aggregate, [Fe₁₁(μ₃-O)₆(μ₃-OH)₆(μ-O₂C-f)₁₅]. researchgate.net
Formamidine-type ligands have also been used to synthesize transition metal complexes. For example, N,N′-bis(4-acetyl-5-methylpyrazol-3-yl)formamidine has been used in a template reaction with metal perchlorates to form complexes with the general composition M(ampf)(H₂O)₃₂·H₂O, where M can be a transition metal like cobalt or nickel. researchgate.net
Control of Oxidation State During Synthesis
Controlling the oxidation state of iron during the synthesis of perchlorate compounds is crucial. For iron(II) perchlorate, synthesis must often be carried out in an inert atmosphere to prevent oxidation to iron(III). wikipedia.org Although aqueous solutions of ferrous perchlorate are kinetically stable, the presence of oxygen will lead to slow oxidation. wikipedia.org
Conversely, when synthesizing iron(III) perchlorate, it is sometimes necessary to ensure complete oxidation from any residual iron(II). This can be achieved by adding a small amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), during the preparation. chemicalbook.com
The choice of ligand also plays a significant role in stabilizing a particular oxidation state. For example, secondary sphere hydrogen-bonding interactions in iron-TPA complexes can facilitate the reduction of perchlorate by stabilizing an Fe(III)-OH intermediate. nih.gov The ligand environment can influence the redox potential of the iron center, making it either more susceptible or more resistant to oxidation or reduction.
The oxidation rate of Fe(II) can be controlled by the concentration of both the Fe(II) ions and the oxidizing species, such as chlorate. mdpi.com Slower oxidation rates can favor the formation of certain iron oxide minerals like magnetite over others like lepidocrocite. mdpi.com This principle of controlling oxidation kinetics can be applied to the synthesis of specific iron perchlorate species.
Crystallographic and Structural Elucidation of Iron Diperchlorate Systems
Single-Crystal X-ray Diffraction Studies of Iron Diperchlorate Complexes
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that has been instrumental in revealing the intricate structural details of this compound systems. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a precise three-dimensional model of the electron density, which allows for the determination of atomic positions, bond lengths, and bond angles with high accuracy. For iron-containing compounds, the choice of X-ray source is critical to avoid fluorescence, with cobalt radiation often being preferred over copper to ensure high-quality data. wur.nlresearchgate.net These studies are foundational for understanding the coordination chemistry of the iron center and the role of the perchlorate (B79767) anion in the solid state.
SC-XRD studies have successfully elucidated the molecular geometry of various hydrated this compound compounds. In these structures, the iron cation is typically not directly bonded to the perchlorate anion. Instead, it is coordinated by water molecules to form a complex cation.
A prominent example is iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O. researchgate.netnih.gov In this complex, the central iron(III) atom is situated on a threefold inversion axis and is octahedrally coordinated by six water molecules, forming a [Fe(H₂O)₆]³⁺ cationic complex. researchgate.netnih.gov The structure also contains three perchlorate anions and three additional water molecules that are not directly coordinated to the iron center. researchgate.netnih.gov
Similarly, the structure of iron(II) perchlorate hexahydrate, Fe(ClO₄)₂·6H₂O, consists of discrete hexa-aquo-iron(II), [Fe(H₂O)₆]²⁺, divalent cations and perchlorate anions. wikipedia.org The coordination of the iron(II) ion by six water molecules results in an octahedral geometry. wikipedia.org The perchlorate anion is considered a poor ligand due to its weak Lewis basicity and does not form a strong inner-sphere complex with the aqueous Fe²⁺ ion. wikipedia.orgwikipedia.org
Table 1: Crystallographic Data for Iron(III) Perchlorate Nonahydrate
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | Fe(H₂O)₆₃·3H₂O | researchgate.net |
| Crystal System | Trigonal | researchgate.net |
| Space Group | R-3c | researchgate.net |
| Unit Cell Dimension a | 16.1930 (15) Å | researchgate.net |
| Unit Cell Dimension c | 11.2421 (11) Å | researchgate.net |
| Unit Cell Volume | 2552.9 (5) ų | researchgate.net |
| Temperature | 100 K | researchgate.net |
The stability and arrangement of molecules in a crystal are governed by intermolecular interactions. In hydrated iron perchlorate systems, hydrogen bonding is a dominant force in the crystal packing.
In the crystal structure of iron(III) perchlorate nonahydrate, the [Fe(H₂O)₆]³⁺ octahedra, perchlorate anions, and the non-coordinating water molecules are linked by an extensive network of hydrogen bonds. researchgate.netnih.gov The water molecules of the primary coordination sphere act as hydrogen bond donors to the oxygen atoms of the perchlorate anions and to the water molecules of the second coordination sphere. nih.gov These interactions create a robust, three-dimensional supramolecular architecture. nih.gov The water molecules in the second sphere are, in turn, connected to the perchlorate tetrahedra via hydrogen bonds, effectively creating a secondary hydration shell around the primary cationic complex. nih.gov
Table 2: Selected Hydrogen-Bond Geometries in Iron(III) Perchlorate Nonahydrate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Source |
|---|---|---|---|---|---|
| O1—H1A···O2 | 0.83 (5) | 1.92 (5) | 2.745 (5) | 174 (4) | researchgate.net |
| O1—H1B···O3 | 0.83 (5) | 2.33 (5) | 3.153 (14) | 170 (4) | researchgate.net |
| O4—H4A···O3 | 0.82 (5) | 1.83 (5) | 2.642 (3) | 173 (4) | researchgate.net |
D = Donor atom; H = Hydrogen; A = Acceptor atom.
A common feature in the crystal structures of compounds containing tetrahedral oxyanions like perchlorate is positional disorder. This occurs when the anion can adopt two or more orientations within the crystal lattice with very similar energies, causing its position to be averaged over these possibilities in the diffraction data.
This phenomenon is observed in the structure of iron(III) perchlorate nonahydrate. researchgate.netnih.gov The perchlorate anion, which is situated on a twofold rotation axis, is slightly disordered. nih.gov The crystallographic refinement shows that the anion occupies two distinct orientations with major and minor component occupancies of 0.773(9) and 0.227(9), respectively. researchgate.netnih.gov This disorder reflects the rotational freedom of the nearly spherical perchlorate ion within the voids of the crystal lattice defined by the hydrogen-bonded network.
Structural Isomorphism and Analogous Metal Diperchlorate Systems
Isomorphism in crystallography refers to the phenomenon where different chemical compounds crystallize in the same or very similar structures. wikipedia.org This typically occurs when the compounds have the same chemical formulation, and the constituent atoms have similar sizes and chemical properties. wikipedia.org
Iron(II) perchlorate hexahydrate, Fe(ClO₄)₂·6H₂O, is part of a well-known isomorphous series of general formula M(ClO₄)₂(H₂O)₆. wikipedia.org The divalent cations of other first-row transition metals, such as manganese(II), cobalt(II), and nickel(II), form hexahydrate perchlorate salts that are isostructural with the iron(II) analogue. wikipedia.org These compounds all crystallize with an orthorhombic structure and contain the [M(H₂O)₆]²⁺ complex cation. wikipedia.org This structural similarity leads to comparable physical properties, including the presence of phase transitions at similar temperatures across the series. wikipedia.org
Investigation of Phase Transitions and Solid-State Transformations
Solid-state phase transitions are transformations from one crystal form to another in response to changes in temperature or pressure. These transitions can involve significant structural reorganization or more subtle changes in atomic positions or orientations.
Studies on iron(II) perchlorate hexahydrate have revealed the existence of minor phase transitions at 245 K and 336 K. wikipedia.org These transitions are not associated with a major rearrangement of the crystal lattice but rather subtle shifts in the atomic arrangement or changes in the orientational ordering of the water molecules or perchlorate anions. Such transformations are characteristic of the broader M(ClO₄)₂(H₂O)₆ isomorphous series, indicating that they are a common feature of this structural type. wikipedia.org
Influence of Ligands on Coordination Geometries in this compound Complexes
While simple hydrated iron perchlorates feature a hexa-aquo iron core, the introduction of other coordinating ligands can dramatically alter the molecular geometry and electronic properties of the resulting complex. The perchlorate ions in these cases typically act as non-coordinating counter-ions, balancing the charge of the iron-ligand complex cation.
The nature of the ligand—its denticity, steric bulk, and electronic properties—dictates the final coordination geometry.
Polypyridyl Ligands: With a tridentate ligand like 2,2':6',2"-terpyridine (terpy), iron(II) forms the [Fe(terpy)₂]²⁺ complex. The crystal structure of the bis(perchlorate) hydrate (B1144303) salt reveals that the two terpy ligands create a pseudo-octahedral coordination environment around the iron center. publish.csiro.au However, the constrained bite angle of the ligand induces a significant distortion from ideal octahedral symmetry, specifically an axial compression. publish.csiro.au
Ligand Topology: The rigidity of a ligand's backbone has a profound effect on geometry. A comparative study of iron(II) complexes with a flexible, open-chain pentadentate ligand (L2) and a related rigid, cyclic ligand (L1) showed distinct outcomes. rsc.org The complex with the flexible ligand L2 adopted a nearly perfect octahedral geometry. In contrast, the rigid backbone of the cyclic ligand L1 prevented the complex from achieving an ideal geometry, forcing a significant trigonal twist distortion and elongation of the trans Fe-N bonds. rsc.org
Ligand Bite Angle and Spin State: The geometry imposed by a ligand can also influence the iron center's electronic spin state. In a series of iron(II) complexes with 2,4-di(pyrazol-1-yl)-1,3,5-triazine (bpt) derivatives, the geometry of the triazine ring results in a narrow chelate bite angle. nih.gov This conformation leads to a weaker Fe-pyrazolyl σ-bonding interaction, which is insufficient to induce a spin-crossover, thereby stabilizing the high-spin state of the iron(II) center across a wide temperature range. nih.gov
Hydrogen Bonding Networks in Hydrated Iron Perchlorate Structures
The arrangement of water molecules and perchlorate anions in the crystal lattices of hydrated iron perchlorates is significantly influenced by extensive hydrogen bonding. These networks play a crucial role in the stabilization of the crystal structures. The nature of these hydrogen bonds differs between the various hydrated forms of iron(II) and iron(III) perchlorate, primarily due to the different number of water molecules in their respective hydration shells.
In the case of iron(III) perchlorate nonahydrate, crystallographic studies have revealed a complex and well-defined hydrogen-bonding network. The structure consists of [Fe(H₂O)₆]³⁺ octahedra, perchlorate anions, and additional non-coordinating water molecules. smolecule.comscispace.comresearchgate.net These components are linked together through a three-dimensional network of hydrogen bonds. researchgate.net
The primary coordination sphere is composed of six water molecules directly bonded to the iron(III) ion. A secondary, larger octahedron is formed by six additional water molecules that are not directly coordinated to the iron center. smolecule.com These water molecules in the second coordination sphere are, in turn, connected to the perchlorate tetrahedra via hydrogen bonds. smolecule.comresearchgate.net This arrangement creates a secondary hydration shell around the [Fe(H₂O)₆]³⁺ units. smolecule.com The hydrogen atoms of both the coordinated and non-coordinated water molecules act as donors, while the oxygen atoms of the perchlorate anions and other water molecules serve as acceptors. Detailed crystallographic data have provided precise measurements of these hydrogen bond geometries. researchgate.netresearchgate.net
Table 1: Hydrogen-Bond Geometry (Å, °) for Iron(III) Perchlorate Nonahydrate D = donor atom, H = hydrogen atom, A = acceptor atom.
For iron(II) diperchlorate, the most common hydrated form is the hexahydrate, Fe(ClO₄)₂·6H₂O. smolecule.comwikipedia.org Its crystal structure consists of discrete hexaaquairon(II) cations, [Fe(H₂O)₆]²⁺, and perchlorate anions. smolecule.comwikipedia.org In this structure, the six water molecules are directly coordinated to the central iron(II) ion in an octahedral geometry. The hydrogen bonding in this compound occurs between the hydrogen atoms of these coordinated water molecules and the oxygen atoms of the surrounding perchlorate anions. This network of hydrogen bonds is crucial for holding the complex cations and the anions together in the crystal lattice. While detailed hydrogen bond parameters from single-crystal neutron diffraction are not as readily available in the literature as for the iron(III) nonahydrate, the structural arrangement is analogous to other hexaaqua metal(II) perchlorates, such as those of mercury(II) and nickel(II), which are also characterized by hydrogen bonds linking the complex cations and perchlorate anions. scispace.com
Electronic Structure and Spin State Phenomena in Iron Diperchlorate Chemistry
Quantum Chemical Investigations of Electronic Configuration and Orbitals
Quantum chemical calculations are instrumental in elucidating the electronic structure of iron diperchlorate. These theoretical approaches provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding its chemical and physical properties.
Density Functional Theory (DFT) Applications to this compound Complexes
Density Functional Theory (DFT) has become a vital tool for investigating iron-containing molecular systems due to its balance of accuracy and computational cost. acs.orgscience.gov For this compound, theoretical studies focus on the [Fe(H₂O)₆]²⁺ cation, which is the electronically active component. DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to predict the geometry and vibrational modes of this complex. acs.org
These calculations confirm that the Fe(II) center in the hexa-aquo complex possesses a d⁶ electronic configuration. acs.orgmytutor.co.ukbohrium.com DFT studies on [Fe(H₂O)₆]²⁺ have explored its ground and low-lying excited states, providing insights into its potential energy surfaces. acs.org Optimized structures from DFT calculations predict inequivalent Fe-O bond distances, which is a manifestation of the Jahn-Teller distortion in the high-spin d⁶ configuration. acs.org The inclusion of a polarizable continuum model (PCM) in calculations helps to approximate the effects of the solvent or crystal lattice, leading to Fe-O distances that are in excellent agreement with crystallographic data. acs.org
Theoretical Analysis of Molecular Orbitals and Energy Gaps
The electronic properties of the [Fe(H₂O)₆]²⁺ complex are governed by the splitting of the iron's 3d orbitals under the influence of the octahedral ligand field created by the six water molecules. In this arrangement, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). bohrium.comquora.com
Water is considered a weak-field ligand, resulting in a relatively small energy gap (Δo) between the t₂g and eg orbitals. mytutor.co.ukquora.comyoutube.com According to Hund's rule, for a d⁶ configuration in a weak-field, it is more energetically favorable for electrons to occupy the higher-energy eg orbitals singly before pairing up in the lower-energy t₂g orbitals. This leads to a high-spin electronic configuration of (t₂g)⁴(eg)². youtube.comresearchgate.net
High-level ab initio calculations, such as CASPT2 (Complete Active Space Second-order Perturbation Theory), have been employed to accurately determine the energy difference between the high-spin and low-spin states (ΔEHL). These calculations provide a benchmark for DFT methods. For [Fe(H₂O)₆]²⁺, the high-spin ⁵T₂g state is found to be significantly lower in energy than the low-spin ¹A₁g state, confirming its high-spin nature. researchgate.net
| Method | Calculated High-Spin/Low-Spin Energy Splitting (ΔEHL) for [Fe(H₂O)₆]²⁺ | Reference |
| CASPT2 | -17,690 cm⁻¹ | researchgate.net |
| BP86 | -11,856 cm⁻¹ | researchgate.net |
| B3LYP | -13,001 cm⁻¹ | researchgate.net |
| PBE0 | -10,646 cm⁻¹ | researchgate.net |
| Negative values indicate that the high-spin state is more stable than the low-spin state. |
Spin State Transitions in this compound Systems
Spin state transitions, or spin crossover (SCO), involve the switching between high-spin (HS) and low-spin (LS) states, typically induced by external stimuli like temperature, pressure, or light. nih.gov While iron(II) complexes are famous for exhibiting SCO, this phenomenon in this compound itself is not observed under typical conditions due to the stability of its high-spin state. However, it is a common precursor for synthesizing SCO-active complexes.
High-Spin to Low-Spin Transitions
For a transition from a high-spin to a low-spin state to occur, the energy difference between the two states must be comparable to the available thermal energy (kBT). nih.gov In the case of the [Fe(H₂O)₆]²⁺ cation, the energy gap between the HS and LS states is substantial, with the HS state being much more stable. researchgate.net Therefore, a transition to the LS state is not readily accessible.
In complexes where water ligands are replaced by stronger field ligands (such as those containing nitrogen donors like 2-methyl-1,10-phenanthroline), the energy gap between the spin states can be significantly reduced, allowing for observable HS to LS transitions. researchgate.netbohrium.com The perchlorate (B79767) ion in such complexes plays a secondary role, influencing crystal packing and intermolecular interactions which can, in turn, affect the cooperativity and temperature of the spin transition.
Temperature-Dependent Spin Crossover Behavior
Iron(II) perchlorate hexahydrate, Fe(H₂O)₆₂, does not exhibit temperature-dependent spin crossover; it remains in the high-spin state across a wide range of temperatures. nih.govnih.gov Its magnetic properties follow the Curie-Weiss law, characteristic of a paramagnetic material with a constant spin state.
However, many spin-crossover complexes synthesized using iron(II) perchlorate as a starting material display pronounced temperature-dependent SCO. For instance, complexes like Fe(isoxazole)₆₂ exhibit incomplete, single-step spin transitions. bohrium.com In such systems, Mössbauer spectroscopy is a powerful technique to monitor the temperature-dependent evolution of the Fe(II) spin states, revealing the fraction of molecules in the HS and LS states at different temperatures. nih.govbohrium.com Some perchlorate-containing complexes have also been noted to undergo structural phase transitions at low temperatures, which can be coupled with spin crossover behavior. bohrium.comuq.edu.au
Ligand Field Effects on Spin States
The spin state of an iron(II) complex is fundamentally determined by the strength of the ligand field. iucr.org Ligand field theory explains how different ligands affect the energy splitting (Δo) of the d-orbitals. researchgate.net
Weak-field ligands , such as the water molecules in [Fe(H₂O)₆]²⁺, produce a small Δo. The energy required to pair electrons in the t₂g orbitals is greater than the energy needed to promote them to the eg orbitals. This results in a stable high-spin (S=2) state. mytutor.co.ukyoutube.com
Strong-field ligands , such as cyanide or bipyridine, induce a large Δo. In this scenario, it is energetically more favorable for the electrons to pair in the lower t₂g orbitals, leading to a low-spin (S=0) state. quora.com
Valence Tautomerism and Isomerization Processes
Valence tautomerism (VT) is a phenomenon where a molecule can exist as two or more distinct isomers that differ in the distribution of electrons between a metal center and a redox-active ligand. This results in different oxidation states for both the metal and the ligand. In iron chemistry, this typically involves an equilibrium between an iron(II) species with a neutral ligand and an iron(III) species with a radical anionic ligand. rsc.org This process is a form of intramolecular electron transfer.
For a compound to exhibit valence tautomerism, it generally requires a ligand that is "redox-active," meaning it can readily accept or donate electrons. rsc.org In the case of this compound, also known as iron(II) perchlorate, the metal center is the ferrous ion (Fe²⁺) and the counter-ion is the perchlorate anion (ClO₄⁻). In its common hydrated form, iron(II) perchlorate hexahydrate, the iron ion exists as the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. wikipedia.org
The perchlorate anion is generally considered a non-coordinating or very weakly coordinating ligand. wikipedia.org It is a poor Lewis base and does not readily form the inner-sphere complexes that would facilitate the electron transfer necessary for true valence tautomerism. wikipedia.org Although the ferrous cation is a reducing agent and the perchlorate anion is a strong oxidizing agent, the direct redox reaction between them is kinetically hindered. wikipedia.org This high activation energy barrier prevents a spontaneous intramolecular electron transfer, making valence tautomerism, in the classical sense, not a characteristic feature of this compound itself. However, under certain conditions, such as in aqueous solution in the presence of air, iron(II) perchlorate does undergo slow oxidation to form iron(III) species. wikipedia.org
Isomerization processes in the context of this compound are not widely documented. While iron complexes are known to catalyze various isomerization reactions in organic chemistry, such as the conversion of alkenes, this is a function of the complex acting as a catalyst rather than an isomerization of the iron perchlorate compound itself. nih.gov Structural isomerization of the coordination complex, for instance from one geometric isomer to another, is also not a prominent feature, as the typical hexaaquairon(II) complex adopts a relatively stable octahedral geometry.
Table 1: Electronic and Structural Characteristics of this compound Relevant to Tautomerism and Isomerization This table is interactive. You can sort and filter the data by clicking on the headers.
| Feature | Description | Relevance to Valence Tautomerism/Isomerization |
|---|---|---|
| Iron Oxidation State | Fe(II) | The initial, stable oxidation state of iron in the compound. wikipedia.org |
| Ligand Type | Perchlorate (ClO₄⁻) and Water (H₂O) | Perchlorate is a very weak Lewis base; water is a sigma-donor. Neither is a classic redox-active ligand needed for VT. wikipedia.org |
| Electron Transfer | Kinetically hindered between Fe²⁺ and ClO₄⁻ | The high activation energy for the internal redox reaction prevents facile valence tautomerism. wikipedia.org |
| Coordination Complex | Typically [Fe(H₂O)₆]²⁺ in the hydrated solid | The stable hexaaqua complex does not have readily accessible isomeric forms. wikipedia.org |
Magnetic Properties Derived from Electronic Structure Studies
The magnetic properties of iron complexes are directly linked to their electronic structure, specifically the number of unpaired electrons in the d-orbitals of the iron center. Iron(II) is a d⁶ metal ion. In an octahedral ligand field, such as in the [Fe(H₂O)₆]²⁺ complex found in this compound hexahydrate, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set.
The distribution of the six d-electrons depends on the strength of the ligand field.
Low-Spin (LS): With strong-field ligands, the orbital splitting energy is large, and it is energetically favorable for all six electrons to pair up in the lower t₂g orbitals (t₂g⁶ e_g⁰). This results in zero unpaired electrons, and the complex is diamagnetic. libretexts.org
High-Spin (HS): With weak-field ligands like water, the orbital splitting is small. It is more energetically favorable for electrons to occupy the higher e_g orbitals than to pair up. The electrons are arranged as t₂g⁴ e_g², resulting in four unpaired electrons. nih.gov
Compounds with unpaired electrons are paramagnetic, meaning they are attracted to a magnetic field. purdue.edu Iron(II) perchlorate is a classic example of a high-spin iron(II) compound due to the weak ligand field provided by the six water molecules. acs.org Its paramagnetism is therefore a direct consequence of the four unpaired electrons in its d-orbitals.
The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic materials like this compound, the magnetic susceptibility is positive and its temperature dependence is a key characteristic. Studies on various high-spin iron(II) compounds have established their paramagnetic nature. acs.org The effective magnetic moment (µ_eff) for high-spin Fe(II) complexes is typically in the range of 4.9 to 5.7 Bohr magnetons (µ_B), which is higher than the "spin-only" value of 4.9 µ_B due to orbital contributions. nih.gov
The hydrated form of this compound, Fe(ClO₄)₂·6H₂O, exhibits interesting thermal behavior, with minor phase transitions observed at specific low temperatures (245 K and 336 K). wikipedia.org Such phase transitions can influence the crystal lattice and, consequently, the magnetic properties of the material. While this compound does not exhibit the classic spin crossover (SCO) phenomenon—a thermally or light-induced switching between HS and LS states seen in many other iron(II) complexes nih.govrsc.org—its magnetic properties are still subject to changes with temperature, consistent with the behavior of a high-spin paramagnetic solid.
Table 2: Magnetic and Electronic Properties of High-Spin Iron(II) as seen in this compound This table is interactive. You can sort and filter the data by clicking on the headers.
| Property | Value / Description | Significance |
|---|---|---|
| Metal Ion Configuration | Fe(II), d⁶ | Determines the possible number of unpaired electrons. |
| Spin State | High-Spin (HS) | A consequence of the weak ligand field of H₂O molecules. acs.org |
| d-orbital Occupancy | t₂g⁴ e_g² | This specific electron configuration results from the HS state. nih.gov |
| Unpaired Electrons | 4 | The source of the compound's paramagnetism. libretexts.org |
| Magnetic Behavior | Paramagnetic | The compound is attracted to an external magnetic field. purdue.edu |
| Typical Eff. Magnetic Moment (µ_eff) | ~4.9 - 5.7 µ_B | Experimental values for HS Fe(II) complexes. nih.gov |
| Key Associated Phenomenon | Paramagnetism | The dominant magnetic property derived from its electronic structure. purdue.edu |
Advanced Computational Investigations of Iron Diperchlorate
Theoretical Prediction of Molecular Properties
The foundation of computational investigation lies in the ability to predict the fundamental molecular properties of a compound from first principles. uchicago.edu Using methodologies such as Density Functional Theory (DFT), it is possible to calculate a wide array of characteristics for iron(II) diperchlorate and its various hydrated or complexed forms. tdl.org These calculations typically begin with the optimization of the molecular geometry to find the lowest energy arrangement of atoms, from which numerous other properties can be derived.
Thermodynamic properties, including the enthalpy of formation and heat capacity, are also accessible through computational models. tdl.orgresearchgate.net These predicted values are vital for assessing the compound's stability and its potential energy release upon decomposition.
Table 1: Molecular Properties of Iron(II) Diperchlorate Amenable to Theoretical Prediction
| Property Category | Specific Properties | Computational Method Example | Significance of Prediction |
|---|---|---|---|
| Structural Properties | Bond Lengths (Fe-O, Cl-O), Bond Angles, Crystal Lattice Parameters | Density Functional Theory (DFT) | Determines the 3D arrangement of atoms and predicts solid-state structure. |
| Electronic Properties | Charge Distribution, Molecular Orbitals, Band Gap, Density of States | DFT, Many-Body Perturbation Theory | Elucidates electronic structure, reactivity, and potential as a semiconductor or insulator. tdl.org |
| Thermodynamic Properties | Enthalpy of Formation, Gibbs Free Energy, Heat Capacity | DFT, Ab initio methods | Assesses chemical stability, spontaneity of reactions, and energetic content. tdl.orgresearchgate.net |
| Spectroscopic Properties | Vibrational Frequencies (IR/Raman), Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | Predicts spectroscopic signatures for compound identification and characterization. jstar-research.com |
Modeling Reaction Mechanisms and Pathways
Computational modeling is particularly powerful for mapping out the complex reaction mechanisms and decomposition pathways of energetic materials like iron(II) diperchlorate. The interaction between the reducing Fe(II) cation and the oxidizing perchlorate (B79767) anion is kinetically hindered, but computational studies can explore the high-energy transition states and reactive intermediates involved in its eventual reaction. wikipedia.org
A key area of investigation is the deoxygenation and reduction of the perchlorate anion, which can be catalyzed by the iron center. illinois.eduacs.org Theoretical models can trace the step-by-step oxygen atom transfer from the perchlorate to the iron. nih.gov These studies have proposed the formation of high-valent iron-oxo species, such as a putative Fe(IV)=O species, as a critical intermediate. nih.gov Following the initial oxygen transfer, computational pathways suggest the formation of a more stable Fe(III)-OH intermediate, which is a key player in subsequent reactions. nih.gov
Table 2: Proposed Intermediates in the Computationally Modeled Reduction of Perchlorate by Iron
| Proposed Intermediate/Species | Role in Reaction Pathway | Supporting Computational Evidence |
|---|---|---|
| Fe(IV)=O | Putative initial product of direct oxygen atom transfer from ClO₄⁻ to Fe(II). nih.gov | Proposed based on DFT calculations of similar non-heme iron complexes reacting with oxidants. nih.gov |
| Fe(III)-OH | A more stable intermediate formed from the reduction of ClO₄⁻ or from the Fe(IV)=O species. nih.gov | Identified in combined experimental and computational studies as a key intermediate in catalytic cycles. nih.gov |
| ClO₃⁻, ClO₂⁻, ClO⁻ | Sequential deoxygenation products of the perchlorate anion. | Modeled in DFT studies of perchlorate decomposition, with calculated activation energies for each step. mdpi.com |
| Carbon-based radicals | Formed when the iron complex engages in hydrogen atom transfer (HAT) with organic substrates. nih.gov | Reaction pathways like HAT and radical rebound are frequently modeled to explain product formation. nih.gov |
Simulation of Spectroscopic Signatures
The simulation of spectroscopic signatures provides a direct bridge between theoretical models and experimental observations. By calculating the expected spectra of iron(II) diperchlorate and its reaction intermediates, researchers can help interpret complex experimental data and confirm the presence of specific species.
Visible/near-infrared (VNIR) spectroscopy is a key technique for studying iron-containing compounds due to electronic excitations involving the iron d-orbitals. Experimental spectra of Fe²⁺ perchlorate show characteristic broad absorptions in the 0.95–1.1 μm range. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can simulate these electronic transitions. The calculated transition energies and intensities can be compared directly with the experimental VNIR spectrum to validate the computational model and provide a detailed assignment of the observed absorption bands.
Vibrational spectroscopy (Infrared and Raman) is sensitive to the bonding within the molecule. The perchlorate anion has characteristic vibrational modes that can be observed experimentally. researchgate.net Computational chemistry can calculate the vibrational frequencies and intensities for the Cl-O bonds in the perchlorate anion and the Fe-O bonds in the aquo-complex. These simulations can predict how these vibrational modes shift upon coordination, changes in hydration state, or during the decomposition process, aiding in the analysis of experimental IR and Raman spectra. The combination of experimental and computational spectroscopy has been effectively used to confirm the structure of complex iron compounds. nih.gov
Table 3: Simulation of Spectroscopic Signatures for Iron(II) Diperchlorate
| Spectroscopic Technique | Observable Property | Simulated Parameter | Significance |
|---|---|---|---|
| Visible/Near-Infrared (VNIR) | Electronic absorption bands | Electronic transition energies and oscillator strengths | Correlates with d-d electronic transitions of the Fe(II) center, confirming its oxidation and spin state. nih.gov |
| Infrared (IR) & Raman | Vibrational modes | Harmonic vibrational frequencies and intensities | Identifies functional groups (ClO₄⁻, H₂O) and tracks changes in bonding during reactions. researchgate.net |
| Mössbauer Spectroscopy | Isomer shift (δ), Quadrupole splitting (ΔE_Q) | Electron density at the nucleus, electric field gradient | Provides precise information on the oxidation state (Fe²⁺ vs. Fe³⁺) and spin state of the iron center. nih.gov |
| Electron Paramagnetic Resonance (EPR) | g-values, hyperfine coupling | Electronic g-tensor, hyperfine tensors | Characterizes paramagnetic species, including the high-spin Fe(II) center and any radical intermediates. nih.gov |
Integration of Computational and Experimental Data
The most powerful approach to understanding complex chemical systems involves the tight integration of computational modeling and experimental data. This synergistic relationship allows for a more complete and validated picture than either method could provide alone. Computational results can offer mechanistic interpretations of experimental observations, while experimental data serve to ground and validate the theoretical models.
In the study of iron-catalyzed reactions, this integration is common. For example, experimental techniques like freeze-trapped Mössbauer and EPR spectroscopy can identify and characterize iron-containing intermediates in a reaction. nih.gov Computational analysis is then used to calculate the expected spectroscopic parameters for various proposed structures, and by matching these with the experimental data, the identity of the intermediates can be confirmed. nih.gov This approach has been crucial in defining the reaction coordinates for processes like C-H activation by iron complexes. nih.gov
Applications in Chemical Synthesis and Catalysis
Iron Diperchlorate as an Oxidizing Agent in Chemical Transformations
The role of iron(II) perchlorate (B79767) as an oxidizing agent is nuanced. The perchlorate anion (ClO₄⁻) is a strong oxidizing agent from a thermodynamic standpoint; however, it is characterized by significant kinetic stability. nih.govpanspermia.org In aqueous solutions free of atmospheric oxygen, iron(II) perchlorate is stable because the electron transfer between the reducing Fe²⁺ cation and the oxidizing ClO₄⁻ anion is hindered by a high activation energy. wikipedia.org
Despite this kinetic inertness, the oxidizing potential of the perchlorate ion can be harnessed through catalytic activation. Research has demonstrated that Fe(II) complexes can facilitate oxygen atom transfer from the perchlorate ion to organic substrates. nih.govacs.org This process effectively uses the iron(II) center to overcome the kinetic barrier of the perchlorate anion, forming a potent high-valent iron-oxo intermediate that performs the oxidation. In these systems, the iron compound is a catalyst, and the perchlorate salt acts as the terminal oxidant.
In a related context, iron(III) perchlorate has been successfully employed for the oxidative dimerization of aromatic hydrocarbons like naphthalene and diphenylacetylene in acetonitrile (B52724), yielding corresponding bi-aryl and coupled products. niscpr.res.in While this involves the Fe(III) state, it underscores the utility of the iron-perchlorate combination in oxidative transformations. Additionally, iron(II) perchlorate can be used as a source of ferrous ions for Fenton oxidation, where it participates in a catalytic cycle with hydrogen peroxide to generate highly reactive hydroxyl radicals for oxidation processes. wikipedia.org
A study investigating iron-catalyzed C-C bond formation found that an iron complex with a perchlorate counterion, [FeL₂(Cl)₂]ClO₄, was capable of acting as a sacrificial oxidant under anaerobic conditions, although it was less efficient than using atmospheric oxygen. nih.gov This indicates that the perchlorate ion can be directly involved in the redox cycle of the iron catalyst.
| Iron Species | Transformation Type | Substrate Example | Role of Perchlorate | Reference |
|---|---|---|---|---|
| Fe(II) Complex | C-H Oxygenation | Anthracene | Terminal Oxidant | nih.govacs.org |
| Iron(III) Perchlorate | Oxidative Dimerization | Naphthalene | Oxidizing Reagent | niscpr.res.in |
| [FeL₂(Cl)₂]ClO₄ | C-C Coupling | Pyrrole | Sacrificial Oxidant | nih.gov |
Catalytic Roles in Organic Transformations
Iron's abundance, low cost, and versatile redox chemistry make it an attractive metal for catalysis. nih.govacs.org Iron perchlorate salts, leveraging the Lewis acidity of the iron center and the non-coordinating nature of the perchlorate anion, are effective catalysts in several important organic transformations.
The Ritter reaction is a fundamental method for synthesizing N-alkyl amides from nitriles and a source of carbocations, such as alcohols or alkenes, under acidic conditions. organic-chemistry.orgwikipedia.org This transformation is typically catalyzed by strong Brønsted or Lewis acids. In this context, iron(III) perchlorate hydrate (B1144303) (Fe(ClO₄)₃·H₂O) has emerged as a highly efficient and economically viable Lewis acid catalyst for the Ritter reaction. organic-chemistry.orgresearchgate.net
Under solvent-free conditions, Fe(ClO₄)₃·H₂O effectively catalyzes the reaction between various esters (serving as carbocation precursors) and nitriles to produce the corresponding N-substituted amides in very good yields. organic-chemistry.org The catalyst's effectiveness is attributed to the strong Lewis acidity of the Fe(III) center, which facilitates the generation of the crucial carbocation intermediate. The methodology is robust, tolerating a wide variety of substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.org While the documented catalyst is the Fe(III) species, this application highlights the role of the iron cation as a Lewis acid, a property that iron can exhibit in various oxidation states. nih.gov
A significant and modern application of iron perchlorate chemistry lies in the catalytic functionalization of otherwise inert C-H and C-C bonds. nih.govacs.org This area of research is driven by the goal of developing more direct and efficient synthetic routes to complex molecules.
Recent breakthroughs have shown that iron(II) complexes can catalyze the C-H oxygenation of organic substrates using perchlorate as the terminal oxygen atom source. nih.govacs.org This strategy overcomes the kinetic inertness of perchlorate, using an Fe(II) catalyst, often supported by a ligand like tris(2-pyridylmethyl)amine (B178826) (TPA), to promote the reduction of the ClO₄⁻ ion. nih.gov The proposed mechanism involves an oxygen atom transfer from perchlorate to the Fe(II) center, generating a highly reactive high-valent iron-oxo (Fe(IV)=O) species. This potent intermediate then attacks a C-H bond of the organic substrate, leading to its oxygenation. nih.gov This methodology has been successfully applied to convert substrates such as anthracene and various cyclic alkyl aromatics into their corresponding quinones or ketones with excellent yields. nih.govacs.org
| Catalyst System | Substrate | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Fe(II)-TPA Complex / ClO₄⁻ | Anthracene | Quinone | Activation of inert C-H bonds | nih.gov |
| Fe(II)-TPA Complex / ClO₄⁻ | Cyclic Alkyl Aromatics | Ketone | Tolerates various functional groups | acs.org |
| Dinuclear Fe-NHC Complex / ClO₄⁻ | Various C-H substrates | C-C Coupled Products | Anaerobic C-H activation | researchgate.net |
Furthermore, research into a dinuclear iron N-heterocyclic carbene (NHC) complex has demonstrated the ability to achieve the complete two-phase activation of perchlorate. researchgate.net Initially, the complex utilizes the oxidizing power of perchlorate to form an Fe(III)-O-Fe(III) species. This stored oxidative potential can then be used to initiate a catalytic C-H activation reaction under anaerobic conditions, leading to the selective formation of C-C coupled products. researchgate.net
Future Directions in Catalytic Design utilizing Iron Perchlorate Chemistry
The chemistry of iron perchlorates in catalysis is an evolving field with several promising future directions. A primary goal is to broaden the scope of these catalytic systems to include a wider range of substrates and to develop new types of chemical transformations. semanticscholar.org
A key area of focus is the rational design of catalysts for improved performance. This includes strategies to increase catalyst turnover numbers and to prevent deactivation. For example, in catalytic perchlorate reduction, chloride ions produced during the reaction can inhibit the catalyst; developing systems that are resistant to this inhibition is an important research target. illinois.edu
The design of sophisticated ligands is central to advancing this field. The incorporation of secondary coordination sphere interactions, such as hydrogen-bond donors, into the ligand framework has proven to be a powerful strategy. nih.govacs.org These interactions can help to bind and activate the perchlorate anion, stabilize key reactive intermediates like the iron-oxo species, and ultimately steer the course of the reaction. nih.gov
Inspiration from nature offers another exciting avenue. The development of biomimetic iron catalysts that mimic the function of metalloenzymes, such as perchlorate reductase, aims to replicate nature's efficiency in performing challenging oxyanion reductions under environmentally benign conditions. nih.gov
Finally, the development of tandem catalytic strategies, which combine iron-perchlorate systems with other activation modes like photochemistry, is a novel approach to unlock new reactivity. researchgate.netsemanticscholar.org Such synergistic approaches could lead to distinct reaction outcomes and provide access to C-H functionalization pathways that are not achievable through thermal methods alone.
Advanced Analytical Methodologies for Iron Diperchlorate Analysis
Spectrophotometric Techniques for Quantitative Analysis
Spectrophotometry is a widely employed method for the quantitative determination of iron. The principle often relies on the reaction of ferrous iron (Fe²⁺) with a chromogenic ligand to form a colored complex, the absorbance of which is measured and correlated to the iron concentration via the Beer-Lambert Law. csun.edu
Methodology: A common and sensitive method involves the use of 1,10-phenanthroline (o-phenanthroline). csun.eduthermofisher.com In this procedure, any ferric iron (Fe³⁺) in the sample is first reduced to ferrous iron (Fe²⁺) using a reducing agent like hydroxylamine hydrochloride. asdlib.orglibretexts.org The Fe²⁺ then reacts with 1,10-phenanthroline in a buffered solution (typically pH 3 to 9) to form a stable, intensely red-orange tris(1,10-phenanthroline)iron(II) complex. csun.edulibretexts.orgtruman.edu The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 510-522 nm. csun.eduasdlib.org
Sample Preparation: A sample containing iron perchlorate (B79767) is dissolved in an appropriate solvent. For solid samples, this may involve dissolution in deionized water, potentially with the addition of acid to prevent hydrolysis. truman.edu
Reduction of Fe(III): An excess of a reducing agent, such as hydroxylamine, is added to ensure all iron is in the ferrous (Fe²⁺) state. libretexts.org
Complexation: A solution of 1,10-phenanthroline is added, followed by a buffer (e.g., sodium acetate) to maintain the optimal pH for color development. thermofisher.comtruman.edu
Measurement: After allowing time for the color to fully develop, the absorbance is measured using a spectrophotometer at the λmax of the complex. csun.edu
Quantification: The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard iron solutions of known concentrations. thermofisher.comlibretexts.org
| Standard Iron Concentration (mg/L) | Absorbance at 510 nm (A.U.) |
|---|---|
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.102 |
| 1.0 | 0.205 |
| 2.0 | 0.410 |
| 3.0 | 0.614 |
| 4.0 | 0.820 |
Hyphenated Techniques for Speciation and Trace Analysis of Iron Perchlorates
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures, offering enhanced sensitivity and selectivity. ijpsjournal.comchromatographytoday.com For iron perchlorates, these methods are crucial for speciation—distinguishing between Fe(II) and Fe(III)—and for detecting trace amounts in various environmental and biological samples. frontiersin.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a premier technique for the analysis of non-volatile, polar compounds like perchlorate salts. slideshare.net An LC system, often utilizing an ion-exchange column, separates the components of a sample, which are then introduced into a mass spectrometer for detection and quantification. nih.gov For perchlorate analysis, electrospray ionization (ESI) in negative ion mode is typically used. ingenieria-analitica.comepa.govnih.gov
Research Findings: LC-MS/MS (tandem mass spectrometry) methods have been developed for the ultra-trace analysis of perchlorate in complex matrices like drinking water, soil, and food. nih.govlcms.cz These methods can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. ingenieria-analitica.com The use of an isotopically labeled perchlorate internal standard (e.g., ¹⁸O-enriched) improves accuracy and precision. nih.gov While these methods are typically optimized for the perchlorate anion, they can quantify the total perchlorate concentration in a dissolved iron perchlorate sample.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of ions and can be used for the speciation of iron. frontiersin.org In CE, ions are separated based on their electrophoretic mobility in a capillary under the influence of a high electric field. nih.gov
Research Findings: A method using CE coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS) has been developed for the quantitative speciation of Fe(II) and Fe(III). frontiersin.orgbohrium.com This approach allows for the direct analysis of the different oxidation states of iron. Researchers achieved detection limits of 3 µg/L with this method. bohrium.com The technique offers advantages over LC-based methods, including rapid analysis times and the absence of a stationary phase, which can sometimes cause issues with reproducibility. frontiersin.orgnih.gov
| Technique | Primary Application | Typical Detection Limit | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Trace analysis of perchlorate anion | 0.02 - 0.05 µg/L nih.gov | High sensitivity and selectivity; robust for complex matrices. nih.gov |
| CE-ICP-MS | Speciation of Fe(II) and Fe(III) | ~3 µg/L bohrium.com | High separation efficiency; direct speciation analysis; rapid. frontiersin.orgwikipedia.org |
Electroanalytical Methods for Redox Characterization
Electroanalytical methods are essential for studying the redox properties of electroactive species like iron. Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of iron perchlorate, providing information on the potentials of its oxidation and reduction processes.
Cyclic Voltammetry (CV): CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. For an iron(II) perchlorate solution, the potential is scanned to a value where Fe(II) is oxidized to Fe(III) and then scanned back to reduce the Fe(III) back to Fe(II). The resulting plot of current versus potential is called a cyclic voltammogram.
Research Findings: Studies on various iron(II) complexes with perchlorate as the counter-ion have been conducted in non-aqueous solvents like acetonitrile (B52724). researchgate.netnih.gov These studies show a reversible or quasi-reversible one-electron redox couple corresponding to the Fe(II)/Fe(III) transformation. researchgate.netnih.gov For example, a cyclic voltammogram of an iron(II) perchlorate electrolyte with platinum electrodes showed a peak separation (ΔEp) between the reduction and oxidation peaks of 74 mV, indicating a quasi-reversible electrochemical reaction. scispace.com The electrochemical behavior of iron has also been investigated in aqueous perchlorate solutions, where the presence of the perchlorate anion was found to influence the iron dissolution process. researchgate.netresearchgate.net
The data obtained from CV, such as the peak potentials and currents, can be used to determine thermodynamic properties of the redox couple and to study the kinetics of the electron transfer process.
| Iron Complex/System | Solvent/Electrolyte | Technique | Key Finding (Redox Couple) |
|---|---|---|---|
| Tris(2,2'-bipyridine)iron(II) perchlorate | CH₃CN / [NBu₄][PF₆] | Cyclic Voltammetry | Reversible Fe(II)/Fe(III) couple observed. researchgate.netnih.gov |
| Fe(ClO₄)₂ / Fe(ClO₄)₃ | Aqueous / 1.0 M KCl | Cyclic Voltammetry | Quasi-reversible Fe(II)/Fe(III) couple with ΔEp ≈ 74 mV. scispace.com |
| Iron Metal | Aqueous Sodium Perchlorate | Cyclic Voltammetry | Perchlorate stimulates the iron dissolution process. researchgate.netresearchgate.net |
Q & A
Q. What are the optimal synthesis conditions for iron diperchlorate to minimize byproduct formation?
Methodological Answer:
- Synthesize via stoichiometric reaction of iron precursors (e.g., FeCl₃) with perchloric acid (HClO₄) in anhydrous conditions under inert gas (argon/nitrogen). Control temperature (<40°C) to prevent explosive decomposition of perchlorate .
- Purity can be enhanced by recrystallization in non-aqueous solvents (e.g., ethanol-acetonitrile mixtures) to avoid hydrolysis .
Q. Which analytical techniques are most reliable for quantifying iron content in diperchlorate complexes?
Methodological Answer:
- Gravimetric analysis : Reduce Fe³⁺ to Fe²⁺ using ascorbic acid, precipitate as Fe(OH)₂, and calcine to Fe₂O₃ for mass measurement .
- Spectrophotometry : Utilize 1,10-phenanthroline to form a colored Fe²⁺ complex, measurable at 510 nm (after reduction with hydroxylamine) .
Q. How can researchers mitigate interference from nitrate or chlorate ions during perchlorate analysis?
Methodological Answer:
- Pre-reduce interfering ions (NO₃⁻, ClO₃⁻) with Fe²⁺ under mild acidic conditions (0.5 M H₂SO₄, 25°C) before quantifying ClO₄⁻ via ion chromatography or potentiometric titration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use explosion-resistant fume hoods, anti-static equipment, and personal protective gear (face shields, nitrile gloves). Avoid contact with organic solvents or reducing agents (e.g., sulfides) to prevent violent redox reactions .
Advanced Research Questions
Q. How does the coordination behavior of perchlorate anions influence the reactivity of this compound complexes?
Methodological Answer:
- Characterize using single-crystal X-ray diffraction to identify binding modes (monodentate vs. bidentate).
- Vibrational spectroscopy (Raman/IR) detects Cl-O stretching frequencies (930–1130 cm⁻¹), revealing coordination strength and symmetry .
- Example: In Fe(phen)₃₃, perchlorate acts as a counterion, but in low-solvent environments, it may coordinate directly to Fe³⁺, altering redox stability .
Q. What kinetic models best describe the thermal decomposition of this compound under oxidative vs. inert atmospheres?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) .
- Under N₂, decomposition follows a 2-step process: ClO₄⁻ → Cl⁻ + O₂ (ΔH ~450 kJ/mol). In O₂, exothermic gas-phase reactions dominate, requiring isoconversional kinetic analysis (e.g., Friedman method) to model .
Q. How do photolytic conditions affect the generation of transient iron-oxo species from diperchlorate precursors?
Methodological Answer:
Q. What role does lattice water play in the spin-crossover behavior of this compound complexes?
Methodological Answer:
- Compare hydrated vs. anhydrous crystals via Mössbauer spectroscopy (quadrupole splitting differences) and magnetic susceptibility measurements .
- Hydration stabilizes high-spin states (e.g., [Fe(H₂O)₆]³⁺), while anhydrous forms may exhibit spin transitions under pressure or temperature variation .
Data Contradictions and Resolution
Q. Discrepancies in reported ClO₄⁻ reduction potentials in Fe³⁺ systems: How to reconcile these?
Resolution Strategy:
- Differences arise from solvent polarity (acetonitrile vs. water) and counterion effects (Cl⁻ vs. BF₄⁻). Standardize measurements using cyclic voltammetry with a Ag/AgCl reference electrode in 0.1 M HClO₄ .
Q. Conflicting thermal stability data for this compound in literature: What factors contribute?
Resolution Strategy:
- Trace impurities (e.g., organic residues) lower decomposition onset temperatures. Use DSC-TGA-MS hyphenation to correlate mass loss with gas evolution (e.g., O₂, Cl₂) and identify impurity-driven pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
